molecular formula C18H21NO4S B4898629 2-{[(2,4-Dimethylphenyl)sulfonyl](propyl)amino}benzoic acid

2-{[(2,4-Dimethylphenyl)sulfonyl](propyl)amino}benzoic acid

Cat. No.: B4898629
M. Wt: 347.4 g/mol
InChI Key: GEJVBHSJVRBAMX-UHFFFAOYSA-N
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Description

2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid is an organic compound with the molecular formula C15H17NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and inhibit the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

2-{(2,4-Dimethylphenyl)sulfonylamino}benzoic acid is unique due to its specific structural features, such as the presence of a propyl group and a benzoic acid moiety. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonyl-propylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-11-19(16-8-6-5-7-15(16)18(20)21)24(22,23)17-10-9-13(2)12-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJVBHSJVRBAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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